molecular formula C9H10N2O3 B11802126 Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Cat. No.: B11802126
M. Wt: 194.19 g/mol
InChI Key: HVVGQXVFYLJRBN-UHFFFAOYSA-N
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Description

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate is a heterocyclic compound that belongs to the class of pyrazoles and oxazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . The resulting intermediate carboxylic acids are then converted to the corresponding ethyl esters.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions and catalysts to facilitate the cyclization and esterification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole core but differ in their fused ring systems.

    Oxazole derivatives: These compounds have an oxazole ring but may vary in their substitution patterns and functional groups.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), drawing on diverse research findings.

Chemical Structure and Properties

This compound has a unique heterocyclic structure that contributes to its biological properties. The compound features a pyrazolo[5,1-b]oxazole moiety, which is known for various pharmacological activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antitumor activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cells with notable potency.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways and disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism aligns with findings from other pyrazole derivatives that have shown similar effects in cancer models .
Cell Line IC50 (μM) Mechanism
A549 (Lung Cancer)<0.5Apoptosis induction
MCF-7 (Breast Cancer)0.25Microtubule disruption
HeLa (Cervical Cancer)0.3G2/M phase arrest

Antifungal Activity

Research has also explored the antifungal properties of pyrazole derivatives, including this compound. Some studies reported significant antifungal activity against various phytopathogenic fungi, suggesting that this compound may be effective in agricultural applications as well .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the oxazole moiety can significantly affect potency and selectivity.

  • Key Findings :
    • Substituents at position 3 and 4 of the pyrazole ring enhance cytotoxicity against cancer cell lines.
    • The introduction of electron-withdrawing groups increases the compound's affinity for target proteins involved in cell proliferation and apoptosis pathways.

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of this compound against breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that the compound exhibited a synergistic effect when combined with doxorubicin. The combination treatment led to a significant increase in apoptosis compared to either treatment alone, highlighting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Antifungal Activity

Another study assessed the antifungal properties of various pyrazole derivatives, including this compound. The compound showed promising results against Rhizoctonia solani, with an EC50 value significantly lower than conventional antifungal agents. This suggests its potential utility in agricultural settings to combat fungal pathogens affecting crops .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl 3-methylpyrazolo[5,1-b][1,3]oxazole-6-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-3-13-9(12)7-4-8-11(10-7)6(2)5-14-8/h4-5H,3H2,1-2H3

InChI Key

HVVGQXVFYLJRBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=COC2=C1)C

Origin of Product

United States

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